3-Amino-8-hydroxy-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-amino-8-hydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO3/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4,11H,10H2 |
InChI Key |
QLJLXCYYMGVSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Amino 8 Hydroxy 2h Chromen 2 One
Foundational Synthetic Routes to the 2H-chromen-2-one Scaffold
The construction of the coumarin (B35378) ring system can be achieved through several established condensation reactions. These methods form the basis for the synthesis of a wide variety of substituted coumarins.
Pechmann Condensation and Knoevenagel Reactions in Coumarin Synthesis
The Pechmann condensation is a widely utilized method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction proceeds through an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin ring. wikipedia.org The reaction conditions can be harsh for simple phenols, but highly activated phenols, such as resorcinol, can react under milder conditions, making it a useful route for umbelliferone (B1683723) derivatives. wikipedia.org Various catalysts, including strong Brønsted acids like methanesulfonic acid and Lewis acids such as AlCl3, are employed to facilitate the reaction. organic-chemistry.org
The Knoevenagel condensation offers another versatile route to coumarins. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org In the context of coumarin synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound like diethyl malonate or ethyl acetoacetate. asianpubs.orgic.ac.uk The reaction is often followed by spontaneous dehydration to yield the α,β-unsaturated product. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. wikipedia.org
| Reaction | Reactants | Catalyst | Key Features |
| Pechmann Condensation | Phenol and β-ketoester | Acid (e.g., H₂SO₄, AlCl₃) | Forms the coumarin ring through transesterification and cyclization. wikipedia.org |
| Knoevenagel Condensation | Salicylaldehyde and active methylene compound | Base (e.g., piperidine, pyridine) | Forms a C-C bond followed by dehydration to yield the coumarin. sigmaaldrich.comic.ac.uk |
Advanced and Green Chemistry Approaches in Chromen-2-one Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields in coumarin synthesis via both Pechmann and Knoevenagel condensations. ic.ac.ukresearchgate.netresearchgate.net Solvent-free reactions, sometimes coupled with microwave heating or the use of solid supports, further enhance the green credentials of these synthetic routes by eliminating the need for often toxic and difficult-to-remove solvents. asianpubs.orgic.ac.uk
The use of reusable solid acid catalysts and ionic liquids represents another significant advancement. researchgate.netnih.gov These catalysts can often be easily recovered and reused, reducing waste and cost. For instance, tungstate (B81510) sulfuric acid and poly(4-vinylpyridinium) hydrogen sulfate (B86663) have been successfully employed as reusable catalysts in Pechmann condensations. nih.gov Similarly, ionic liquids have been shown to be effective and recyclable media for Knoevenagel condensations, especially under microwave irradiation. researchgate.net
Ultrasound-assisted synthesis is another green technique that has been applied to coumarin synthesis, often leading to shorter reaction times and higher yields under ambient temperature conditions. nih.gov
Targeted Synthesis of 3-Amino-8-hydroxy-2H-chromen-2-one
The synthesis of specifically substituted coumarins like this compound requires careful selection of precursors and optimization of reaction pathways to achieve the desired functionalization pattern.
Precursor Selection and Reaction Pathway Optimization
The synthesis of this compound can be envisioned through several routes. One common strategy involves the nitration of a suitable hydroxycoumarin precursor, followed by reduction of the nitro group to an amine. For example, 4-hydroxycoumarin (B602359) can be nitrated to 4-hydroxy-3-nitrocoumarin, which can then be reduced to 3-amino-4-hydroxycoumarin using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov A similar strategy could be adapted for an 8-hydroxycoumarin (B196171) starting material.
Another approach involves building the coumarin ring with the amino and hydroxyl groups already in place or in a protected form. This could involve the Pechmann condensation of a suitably substituted aminophenol with a β-ketoester bearing a protected amino group at the α-position.
Challenges in Selective Functionalization at C-3 and C-8 Positions
Achieving selective functionalization at specific positions on the coumarin ring, such as C-3 and C-8, can be challenging due to the inherent reactivity of the coumarin system. The C-3 position is often susceptible to nucleophilic attack, while electrophilic substitution reactions typically occur at other positions on the benzene (B151609) ring, influenced by the directing effects of existing substituents.
Direct C-H functionalization has emerged as a powerful strategy for the selective modification of coumarins. nih.gov For example, manganese-catalyzed C-H activation has been used for the functionalization of coumarins, offering a route to regioselective modifications. nih.gov Similarly, methods for the direct C-3 alkylation of coumarins using carboxylic acids as alkyl sources have been developed, providing a metal-free approach for constructing 3-alkyl coumarins. rsc.org
The introduction of substituents at the C-7 and C-8 positions is also of significant interest. The Smiles rearrangement has been utilized to synthesize 7-aminocoumarins from 7-hydroxycoumarins. acs.orgnih.gov This reaction involves the O-alkylation of the hydroxycoumarin followed by an intramolecular rearrangement and hydrolysis to yield the aminocoumarin. This strategy could potentially be adapted for the synthesis of 8-aminocoumarins.
Strategic Derivatization of this compound
The presence of both an amino and a hydroxyl group on the coumarin scaffold of this compound offers multiple points for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
The amino group at the C-3 position can readily undergo a variety of reactions. For instance, it can be acylated by reacting with acid chlorides to form amides. nih.gov It can also serve as a nucleophile in condensation reactions. The hydroxyl group at the C-8 position can be alkylated or acylated to introduce a wide range of functional groups.
Chemical Modifications at the C-3 Amino Group
The primary amino group at the C-3 position of the coumarin ring serves as a nucleophilic handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures.
N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides and anhydrides in the presence of a suitable base. This reaction leads to the formation of the corresponding N-acyl-3-aminocoumarin derivatives. The reaction conditions are generally mild, and the products are often obtained in good yields.
N-Alkylation: Direct N-alkylation of the C-3 amino group can be achieved using alkyl halides. However, the reaction can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-N-alkylation, methods involving the formation of a stable chelate with reagents like 9-borabicyclononane (B1260311) (9-BBN) have been explored for related amino alcohols, which could potentially be adapted for 3-amino-8-hydroxycoumarin. organic-chemistry.org Another approach involves the direct N-alkylation of unprotected amino acids with alcohols, a method that offers a greener alternative to traditional alkylation techniques. nih.gov
Schiff Base Formation: The condensation of the C-3 amino group with various aldehydes and ketones under appropriate catalytic conditions leads to the formation of Schiff bases (imines). jchps.comwikipedia.orgnih.gov This reaction is typically reversible and acid-catalyzed. The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their metal ion recognition properties. researchgate.net
Chemical Modifications at the C-8 Hydroxyl Group
The phenolic hydroxyl group at the C-8 position offers another site for chemical modification, enabling the synthesis of a wide range of derivatives with potentially altered physicochemical and biological properties.
O-Alkylation: The hydroxyl group can be alkylated to form the corresponding ether derivatives using alkyl halides in the presence of a base such as potassium carbonate or cesium carbonate. researchgate.netorganic-chemistry.org The choice of base and solvent can influence the reaction efficiency. The mechanism of O-alkylation typically involves a nucleophilic substitution reaction. researchgate.net
O-Acylation: Acylation of the C-8 hydroxyl group to form ester derivatives is commonly achieved using acid chlorides or anhydrides in a basic medium. nih.gov This reaction is a straightforward method to introduce various acyl groups, thereby modifying the lipophilicity and other properties of the parent molecule.
Structural Elaboration via Multicomponent Reactions (MCRs) and Cycloadditions
This compound and its parent structures, aminocoumarins and hydroxycoumarins, are valuable substrates in multicomponent reactions (MCRs) and cycloaddition reactions, which allow for the rapid construction of complex molecular scaffolds from simple starting materials.
Multicomponent Reactions: Hydroxycoumarins can participate in pseudo-four-component reactions with components like acetone (B3395972) and amines to synthesize pyrano[2,3-c]coumarins. nih.gov Similarly, 3-aminocoumarins can be utilized in MCRs with ketones and aromatic aldehydes to generate functionalized pyrido[2,3-c]coumarin derivatives. researchgate.net These reactions often proceed with high atom economy and can be catalyzed by organocatalysts like L-proline or metal catalysts. researchgate.netresearchgate.net
Cycloaddition Reactions: The coumarin framework, particularly when appropriately substituted, can act as a dienophile or a dipolarophile in cycloaddition reactions. While specific examples involving this compound are not extensively documented, the general reactivity of the coumarin scaffold suggests its potential in [4+2] and [3+2] cycloaddition reactions. researchgate.netnih.gov For instance, 1,3-dipolar cycloaddition reactions of azides, nitrones, and nitrile oxides with unsaturated systems are a well-established method for the synthesis of five-membered heterocyclic rings. youtube.comyoutube.com
Purification and Isolation Techniques for this compound and its Analogs
The purification and isolation of this compound and its derivatives are crucial steps to ensure the chemical purity of the synthesized compounds. A combination of techniques is often employed to achieve high purity.
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of an appropriate solvent or a mixture of solvents is critical for successful recrystallization. For coumarin derivatives, recrystallization from absolute ethanol (B145695) is a commonly reported procedure. researchgate.net
Chromatography: Various chromatographic techniques are widely used for the separation and purification of coumarin derivatives.
Column Chromatography: This is a standard method for purifying compounds on a larger scale. Silica gel or florisil (B1214189) are common stationary phases, and the eluting solvent system is chosen based on the polarity of the compound and impurities. researchgate.net
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of reactions and for the preliminary analysis of the purity of compounds. It can also be used for small-scale preparative separations. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separation of coumarin derivatives. Reversed-phase columns (e.g., C18) are frequently used with mobile phases typically consisting of mixtures of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of an acid like phosphoric or formic acid for better peak shape. nih.govresearchgate.netsielc.com
The following table summarizes the key purification techniques and their applications for coumarin derivatives.
| Purification Technique | Description | Application for Coumarin Derivatives |
| Recrystallization | Purification of solids based on differences in solubility. | Commonly used for the final purification of synthesized coumarin derivatives. researchgate.net |
| Column Chromatography | Separation of compounds based on their differential adsorption on a stationary phase. | Widely used for the purification of reaction mixtures and isolation of products. researchgate.net |
| Thin-Layer Chromatography (TLC) | A quick and simple method for separation and analysis. | Used for reaction monitoring and qualitative purity assessment. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique. | Employed for both analytical quantification and preparative isolation of coumarins and their isomers. nih.govresearchgate.netsielc.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Amino 8 Hydroxy 2h Chromen 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including 3-Amino-8-hydroxy-2H-chromen-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule.
The ¹H NMR spectrum of a related compound, 3-amino-7-hydroxy-2H-chromen-2-one, shows distinct signals for the aromatic protons and the amino group. The chemical shifts (δ) are influenced by the electron-donating and withdrawing groups within the coumarin (B35378) scaffold. For instance, aromatic protons typically appear in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.
Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. The carbonyl carbon of the lactone ring is characteristically found at a high chemical shift (downfield), often above 160 ppm. libretexts.org Aromatic and vinylic carbons resonate in the range of 100-150 ppm, while carbons attached to heteroatoms like oxygen or nitrogen are shifted accordingly.
A detailed analysis of coumarin derivatives reveals that the chemical shifts are highly dependent on the substitution pattern. rsc.orgscispace.com For example, the presence of an amino group at the C-3 position and a hydroxyl group at the C-8 position in this compound would significantly influence the chemical shifts of the neighboring carbon and proton atoms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Coumarin Derivatives
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 110 - 155 |
| Vinylic Proton (H-4) | 6.0 - 6.5 | 115 - 145 |
| Amino Protons (-NH₂) | Variable | - |
| Hydroxyl Proton (-OH) | Variable | - |
| Carbonyl Carbon (C=O) | - | 160 - 180 |
| Carbon attached to Oxygen (C-O) | - | 140 - 160 |
Note: The exact chemical shifts for this compound can vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. princeton.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For example, each aromatic proton signal in the ¹H NMR spectrum would be linked to its corresponding carbon signal in the ¹³C NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. researchgate.netceon.rs For instance, the proton at C-4 would show a correlation to the carbonyl carbon (C-2), and the aromatic protons would show correlations to the quaternary carbons of the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. ceon.rs This provides valuable information about the three-dimensional structure and stereochemistry of the molecule.
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Technique | Expected Correlations | Information Gained |
| COSY | Correlations between adjacent aromatic protons. | Connectivity of the aromatic ring protons. |
| HSQC | Direct one-bond correlations between aromatic protons and their attached carbons. | Assignment of proton and carbon signals. researchgate.net |
| HMBC | Correlations from H-4 to C-2, C-4a, and C-5. Correlations from aromatic protons to adjacent and quaternary carbons. | Confirmation of the coumarin core structure and substitution pattern. ceon.rsscispace.com |
| NOESY | Spatial proximity between the amino group protons and the proton at C-4. | Conformational information. ceon.rs |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bldpharm.comsigmaaldrich.com For this compound (C₉H₇NO₃), the exact molecular weight is 177.0426 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. sciepub.com Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring, leading to the formation of a benzofuran (B130515) radical cation. Subsequent fragmentations can involve the loss of other small molecules or radicals, providing clues about the substituents.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Proposed Structure/Fragment |
| [M]⁺ | 177 | Molecular Ion |
| [M-CO]⁺ | 149 | Loss of carbon monoxide |
| Further Fragments | Varies | Dependent on the specific ionization technique and energy |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sciepub.com Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the amino (N-H), hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) groups.
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amino group) | 3300-3500 |
| O-H stretch (hydroxyl group) | 3200-3600 (broad) |
| C=O stretch (lactone) | 1700-1750 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch | 1000-1300 |
| C-N stretch | 1000-1350 |
X-ray Crystallography for Solid-State Molecular Conformation
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise positions of all atoms, as well as bond lengths, bond angles, and torsional angles. This technique would reveal the planarity of the coumarin ring system and the orientation of the amino and hydroxyl substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Coumarin derivatives are known to be fluorescent and have characteristic UV-Vis absorption spectra due to their extended π-conjugated system. The absorption maxima (λ_max) are influenced by the substituents on the coumarin ring. The presence of electron-donating groups like amino and hydroxyl groups typically causes a bathochromic (red) shift in the absorption spectrum. nih.gov
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Solvent | Expected λ_max (nm) |
| Ethanol (B145695) | ~350-400 |
| Methanol (B129727) | ~350-400 |
Note: The exact absorption maxima can vary depending on the solvent polarity.
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy is a powerful set of techniques used to determine the three-dimensional arrangement of atoms in chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. The most common forms of chiroptical spectroscopy are circular dichroism (CD) and optical rotatory dispersion (ORD). For these techniques to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image.
The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exhibit optical activity, and therefore, chiroptical spectroscopy is not applicable for its stereochemical assignment in its native form. An achiral molecule will not produce a CD spectrum or rotate the plane of polarized light.
However, chiroptical spectroscopy would become a highly relevant and valuable tool if this compound were to be derivatized in a manner that introduces a chiral center. For instance, if a chiral substituent were to be attached to the amino or hydroxyl group, or to another position on the coumarin scaffold, the resulting derivative would be chiral and could exist as a pair of enantiomers or diastereomers.
In such a hypothetical scenario, where a chiral derivative of this compound is synthesized, CD spectroscopy could be employed to:
Determine the absolute configuration of the newly formed stereocenter(s) by comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations.
Investigate the conformation of the molecule in solution. The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the spatial arrangement of the chromophore (the coumarin ring system) and the chiral auxiliary.
Monitor stereoselective reactions by analyzing the chiroptical properties of the products.
The study of proline-substituted coumarins serves as a pertinent example of how chiroptical spectroscopy can be applied to this class of compounds. In such cases, the chirality of the proline residue induces a chiroptical response from the coumarin chromophore, allowing for detailed conformational analysis. nih.gov
Mechanistic Investigations of 3 Amino 8 Hydroxy 2h Chromen 2 One at the Molecular and Cellular Level
Interactions with Biological Macromolecules and Enzymes
The biological activity of a compound is intrinsically linked to its ability to interact with and modulate the function of essential biological macromolecules. The unique structural features of 3-Amino-8-hydroxy-2H-chromen-2-one, namely the coumarin (B35378) core, the 3-amino group, and the 8-hydroxy group, suggest several potential points of interaction with proteins and nucleic acids.
Enzyme Modulation (e.g., inhibition, activation)
The coumarin scaffold is a well-established pharmacophore known to interact with a variety of enzymes, often resulting in their inhibition. Research on related compounds suggests that this compound may exhibit inhibitory activity against several key enzymes.
Coumarin derivatives have been identified as inhibitors of monoamine oxidases (MAOs) , enzymes crucial for the metabolism of neurotransmitters. nih.gov The inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of neurodegenerative diseases. nih.gov The 2H-chromen-2-one nucleus can engage in hydrogen bonding and π-π stacking interactions with key tyrosine residues in the active sites of both MAO-A and MAO-B. nih.gov
Another potential target is aromatase (CYP19A1) , a key enzyme in estrogen biosynthesis. nih.gov Inhibition of aromatase is a critical strategy in the treatment of hormone-dependent breast cancer. nih.govnih.gov Studies on other coumarin derivatives have demonstrated their ability to inhibit aromatase. For instance, a bis(4-hydroxy-2H-chromen-2-one) derivative has been shown to inhibit aromatase gene expression in breast cancer cells. nih.gov The 8-hydroxy group on the chromen-2-one ring could also play a role, as 8-hydroxyquinoline (B1678124) derivatives have been investigated as aromatase inhibitors. nih.gov
Furthermore, coumarin-based compounds have been explored as inhibitors of other enzymes like carbonic anhydrases and β-glucuronidase . nih.govacs.org
Table 1: Potential Enzyme Modulation by this compound and Related Compounds
| Enzyme Target | Potential Effect | Evidence from Related Compounds |
| Monoamine Oxidase (MAO) | Inhibition | Coumarin derivatives show inhibitory activity against MAO-A and MAO-B. nih.govnih.gov |
| Aromatase (CYP19A1) | Inhibition | Bis(4-hydroxy-2H-chromen-2-one) inhibits aromatase expression; 8-hydroxyquinolines are also studied as inhibitors. nih.govnih.gov |
| Carbonic Anhydrase | Inhibition | Coumarin-based pyrano[3,2-c]chromenes show inhibitory potential. nih.govacs.org |
| β-Glucuronidase | Inhibition | Coumarin-based pyrano[3,2-c]chromenes show inhibitory potential. nih.govacs.org |
Receptor Binding and Ligand-Target Engagement
The ability of a small molecule to bind to specific receptors is a cornerstone of its pharmacological activity. The structural features of this compound suggest potential interactions with certain receptor families.
Of particular interest is the sigma-1 (σ1) receptor , a chaperone protein located at the endoplasmic reticulum that is implicated in a wide range of physiological processes and is a target for various therapeutic areas, including cancer and neurodegenerative diseases. nih.govsigmaaldrich.com A study on 3-amino-chromane ligands, which share a similar structural motif with this compound, revealed high-affinity binding to the σ1 receptor, with some ligands exhibiting affinities in the low nanomolar range. nih.gov This suggests that the 3-amino-chromen-2-one core could be a key pharmacophore for σ1 receptor engagement.
While direct binding studies on this compound are not yet available, the data from structurally analogous compounds provide a strong rationale for investigating its potential as a σ1 receptor ligand.
Table 2: Potential Receptor Binding of this compound
| Receptor Target | Potential Interaction | Evidence from Related Compounds |
| Sigma-1 (σ1) Receptor | Ligand Binding (Agonist/Antagonist) | 3-Amino-chromane derivatives show high-affinity binding to the σ1 receptor. nih.gov |
DNA/RNA Binding and Intercalation Studies
While the primary mode of action for many coumarins involves protein interactions, some heterocyclic compounds are known to interact with nucleic acids. The planar structure of the chromen-2-one ring system could potentially allow for intercalation between the base pairs of DNA.
Studies on certain 2-amino-1,3-propanediol (B45262) derivatives, which bear some structural resemblance to the side chain of modified coumarins, have shown them to act as DNA intercalators. nih.gov However, there is currently no direct evidence to suggest that this compound binds to or intercalates with DNA or RNA. Further investigation, such as spectroscopic titration, viscosity measurements, and molecular modeling, would be necessary to explore this possibility. In silico studies on coumarin-amino acid conjugates have been performed to understand their interaction with protein receptors, but similar studies on nucleic acid interactions are lacking. biointerfaceresearch.com
Cellular Pathway Modulation and Signaling Cascade Effects
The interaction of this compound with enzymes and receptors can trigger a cascade of events within the cell, leading to the modulation of critical cellular pathways. The following sections explore the potential influence of this compound on cell death and proliferation pathways, drawing upon evidence from related coumarin derivatives.
Influence on Apoptotic and Necrotic Cell Death Pathways
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. mdpi.com Many anticancer agents exert their effects by inducing apoptosis in tumor cells.
Coumarin derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov For instance, a bis(4-hydroxy-2H-chromen-2-one) derivative was found to induce apoptosis in MCF-7 human breast cancer cells. nih.gov The mechanism of apoptosis induction by flavonoids and related compounds often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. jbtr.or.krnih.gov
Key events in these pathways that could be modulated by this compound include:
Regulation of Bcl-2 family proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical step in initiating the mitochondrial apoptotic cascade. mdpi.comjbtr.or.kr The aforementioned bis(4-hydroxy-2H-chromen-2-one) derivative was shown to up-regulate Bax and down-regulate Bcl-2. nih.gov
Activation of caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8 and caspase-9) and effector caspases (e.g., caspase-3) is a hallmark of apoptosis. mdpi.comjbtr.or.krresearchgate.net Studies on other coumarin-selenophene hybrids have demonstrated the activation of caspases in prostate cancer cells. nih.gov
While direct studies on this compound are needed, the existing literature on related compounds strongly suggests its potential to induce apoptosis in cancer cells.
Table 3: Potential Effects of this compound on Apoptotic Pathways
| Apoptotic Event | Potential Effect | Evidence from Related Compounds |
| Bcl-2 Family Protein Regulation | Increased Bax/Bcl-2 ratio | Bis(4-hydroxy-2H-chromen-2-one) up-regulates Bax and down-regulates Bcl-2. nih.gov |
| Caspase Activation | Increased activity of caspase-3, -8, and -9 | Coumarin-selenophene hybrids activate caspases in prostate cancer cells. nih.gov |
Regulation of Cellular Proliferation and Cell Cycle Progression
Uncontrolled cellular proliferation is a fundamental characteristic of cancer. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to either cell cycle arrest or apoptosis.
Several coumarin derivatives have demonstrated anti-proliferative activity and the ability to induce cell cycle arrest. The bis(4-hydroxy-2H-chromen-2-one) derivative that induces apoptosis also caused a significant decrease in the proliferation of MCF-7 cells and an increase in the percentage of cells in the G2/M phase of the cell cycle. nih.gov Similarly, 2-amino-3-cyano-4H-chromenes have shown potent anticancer activity. nih.gov
The mechanism of cell cycle arrest can be linked to the modulation of various cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While the specific effects of this compound on these proteins have not been elucidated, the evidence from related compounds suggests that it may halt cell proliferation by inducing a block at one of the cell cycle checkpoints, thereby preventing cancer cells from dividing.
Table 4: Potential Effects of this compound on Cell Proliferation and the Cell Cycle
| Cellular Process | Potential Effect | Evidence from Related Compounds |
| Cellular Proliferation | Inhibition | Bis(4-hydroxy-2H-chromen-2-one) decreases proliferation of MCF-7 cells. nih.gov |
| Cell Cycle Progression | G2/M Phase Arrest | Bis(4-hydroxy-2H-chromen-2-one) increases the percentage of cells in the G2/M phase. nih.gov |
Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Scavenging
The chemical structure of this compound, featuring both a phenolic hydroxyl group and an amino group on the coumarin scaffold, suggests a potential for significant antioxidant activity. Phenolic compounds are well-established antioxidants, capable of donating hydrogen atoms to neutralize free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method used to evaluate the antioxidant capacity of such compounds. nih.gov
While direct DPPH assay results for this compound are not extensively detailed in the available literature, the antioxidant potential can be inferred from its structural features. The presence of electron-donating groups (hydroxyl and amino) on the aromatic ring is expected to enhance its ability to scavenge reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydroxyl radicals, are byproducts of normal metabolism and can cause significant damage to cellular components, leading to a state of oxidative stress. nih.gov
Table 1: Representative Antioxidant Activity of a Related Compound
This table illustrates the type of data obtained from antioxidant assays for compounds structurally related to this compound. The values represent the concentration required for 50% inhibition (IC50) of the DPPH radical.
| Compound | Antioxidant Assay | IC50 (µM) |
| 4-Methylumbelliferone (B1674119) | DPPH Radical Scavenging | >100 |
Note: Data is representative and not specific to this compound.
Anti-inflammatory Pathways and Cytokine Modulation
Chronic inflammation is implicated in a wide range of diseases, and the modulation of inflammatory pathways is a key area of therapeutic research. Coumarin derivatives have demonstrated significant anti-inflammatory properties, primarily through their interaction with key signaling molecules and the suppression of pro-inflammatory cytokines. nih.gov
A central pathway in the inflammatory response is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of genes for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.govnih.gov
Studies on related coumarin compounds have shown that they can inhibit the activation of NF-κB. nih.gov This inhibition prevents the subsequent production of TNF-α and IL-6. nih.gov For instance, in macrophage cell lines such as RAW 264.7, which are commonly used to model inflammation, treatment with certain anti-inflammatory agents has been shown to reduce the secretion of these cytokines upon LPS stimulation. nih.govnih.gov It is therefore plausible that this compound exerts its anti-inflammatory effects through a similar mechanism, by blocking NF-κB activation and consequently downregulating the expression of pro-inflammatory mediators.
Table 2: Illustrative Cytokine Inhibition by an Anti-inflammatory Compound in RAW 264.7 Macrophages
This table provides a representative example of how an anti-inflammatory compound might modulate cytokine production in a cellular model of inflammation.
| Treatment | TNF-α Production (% of Control) | IL-6 Production (% of Control) |
| LPS (1 µg/mL) | 100% | 100% |
| LPS + Compound X (10 µM) | 45% | 52% |
| LPS + Compound X (20 µM) | 25% | 30% |
Note: This data is illustrative and does not represent experimental results for this compound.
Subcellular Localization and Intracellular Distribution
Understanding the subcellular localization of a compound is crucial for elucidating its mechanism of action, as its effects are dependent on reaching specific intracellular targets. The distribution of this compound within the cell is not yet well-documented in scientific literature.
However, studies on other coumarin derivatives can provide some insight. For example, research on certain tacrine-coumarin hybrids using confocal microscopy has shown that their presence and localization within A549 human lung carcinoma cells can be visualized, with at least one derivative being found to a "substantial degree" within the cells. nih.gov The inherent fluorescence of some coumarin compounds can be an advantage in such studies.
The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, will influence its ability to cross the cell membrane and its subsequent distribution among different organelles. nih.gov Given its potential targets include cytoplasmic proteins (e.g., components of the NF-κB signaling pathway) and nuclear transcription factors, it is likely that the compound is able to distribute between the cytoplasm and the nucleus. Further investigation using techniques like fluorescence microscopy or subcellular fractionation would be necessary to precisely determine its intracellular distribution.
Mechanisms of Biological Activity in Specific Cellular Models
The biological activities of coumarins have been investigated in various cellular models, particularly in the context of cancer and inflammation. While specific studies on this compound are limited, the known mechanisms of related compounds in these models offer a predictive framework.
In cancer cell lines, such as the prostate cancer cell line DU-145, coumarin derivatives have been shown to induce apoptosis (programmed cell death) and to be associated with an increase in oxidative stress within the cancer cells. nih.gov Other studies on different coumarin derivatives in breast cancer cell lines have demonstrated cytotoxic activity, in some cases exceeding that of standard chemotherapeutic agents. nih.gov The mechanisms underlying these anticancer effects are diverse and can include the inhibition of enzymes crucial for tumor growth, such as topoisomerases, and the induction of apoptosis through the modulation of Bcl-2 family proteins. nih.govnih.gov
In the context of inflammation, the RAW 264.7 macrophage cell line is a standard model. nih.govresearchgate.net In these cells, anti-inflammatory compounds often work by inhibiting the production of nitric oxide (NO) and downregulating the expression of inducible nitric oxide synthase (iNOS), in addition to the cytokine modulation discussed previously. nih.gov The ability of a compound to repolarize pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype is another potential mechanism of action. nih.gov It is hypothesized that this compound would exhibit similar activities in these cellular models, contributing to its potential as an anti-cancer or anti-inflammatory agent.
Computational Chemistry and in Silico Analysis of 3 Amino 8 Hydroxy 2h Chromen 2 One
Quantum Chemical Calculations (DFT, MEP) for Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and chemical reactivity of 3-Amino-8-hydroxy-2H-chromen-2-one. Methods like Density Functional Theory (DFT) are employed to elucidate the molecule's electronic structure.
Density Functional Theory (DFT): This method is used to investigate the charge distribution and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ut.ac.ir The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. For similar 3-aminocoumarin (B156225) structures, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been performed to optimize molecular geometries and predict electronic properties. ut.ac.ir These calculations help identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP mapping provides a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for predicting reactivity and intermolecular interactions. For related aminochromone derivatives, MEP maps have been used to understand solute-solvent interactions and identify the regions involved in forming hydrogen bonds. researchgate.net In this compound, the MEP map would likely indicate negative potential (red and yellow regions) around the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atom, highlighting these as key sites for electrophilic attack and hydrogen bond donation. The aromatic rings would show regions of both positive and negative potential, influencing stacking and other non-covalent interactions.
| Computational Method | Application for this compound | Key Insights |
| Density Functional Theory (DFT) | Optimization of molecular geometry; Calculation of HOMO-LUMO energies. ut.ac.ir | Predicts molecular stability, chemical reactivity, and kinetic properties. |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and electrostatic potential. researchgate.net | Identifies sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is crucial for understanding the potential therapeutic applications of this compound by identifying its biological targets and interaction mechanisms.
Docking simulations place the this compound molecule into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity. This affinity is often expressed as a binding energy value (in kcal/mol), where a more negative value indicates a stronger interaction. nih.gov Studies on structurally related coumarin (B35378) derivatives have shown their potential to inhibit enzymes like carbonic anhydrases (CAs) by docking into the active site. researchgate.netacs.org The simulations predict the most stable conformation of the ligand within the protein's binding pocket, revealing how its functional groups are oriented to maximize favorable interactions.
A critical output of docking simulations is the detailed map of interactions between the ligand and the amino acid residues of the protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, in docking studies of coumarin derivatives with human carbonic anhydrase IX, hydrogen bonds were formed with key residues like Asn64 and Gln89. researchgate.net For this compound, the hydroxyl and amino groups are expected to act as key hydrogen bond donors and acceptors, while the chromenone core would likely engage in hydrophobic and pi-pi interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.govnih.gov
| Target Protein Example | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Carbonic Anhydrase IX (hCA IX) | -5.0 to -7.0 (Estimated) | Asn64, Gln89, His94 | Hydrogen Bond, Hydrophobic |
| CB1a (Anticancer target) | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12 | Hydrogen Bond, van der Waals |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational stability of the ligand-protein complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules. nih.govmdpi.com
By running simulations for several nanoseconds, one can analyze parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex. nih.gov A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are rigid, providing insights into the dynamic nature of their interaction. nih.gov These simulations are crucial for validating docking results and understanding the thermodynamic basis of binding. biorxiv.org
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use the chemical structure of a compound to estimate its absorption, distribution, metabolism, and excretion profiles, significantly reducing the need for costly and time-consuming experimental assays. mdpi.com
For this compound, web-based tools like SwissADME can be used to calculate a range of physicochemical and pharmacokinetic parameters. mdpi.com These predictions help assess the compound's "drug-likeness" based on established criteria like Lipinski's Rule of Five. mdpi.com
Key ADME Parameters Predicted In Silico:
Absorption: Parameters like water solubility, Caco-2 cell permeability, and human intestinal absorption are predicted to assess oral bioavailability. mdpi.com
Distribution: Predictions include the volume of distribution (Vd), plasma protein binding, and blood-brain barrier (BBB) penetration. srce.hr
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For example, studies on related molecules predict metabolism via CYP1A2. nih.gov
Excretion: The models can estimate renal clearance and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
| ADME Parameter | Predicted Property for this compound | Implication for Drug Development |
| Lipinski's Rule | Likely compliant | Good potential for oral bioavailability. |
| GI Absorption | High (Predicted) | Likely well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No (Predicted) | The compound may not readily enter the central nervous system. |
| CYP Inhibition | Potential inhibitor of specific CYP isoforms | Risk of drug-drug interactions needs to be evaluated. |
| Drug-Likeness | Favorable score | Indicates the compound has physicochemical properties common in existing drugs. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Once a lead compound like this compound is identified, QSAR models can be developed for its derivatives to guide the synthesis of more potent and selective analogs.
The process involves generating a dataset of derivatives with varying structural modifications and their corresponding measured biological activities. Molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each derivative. Statistical methods are then used to build a model that correlates these descriptors with activity. For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charge, or hydrophobic properties would increase or decrease activity. researchgate.net These maps provide intuitive guidance for chemists to design the next generation of derivatives with improved therapeutic profiles.
Preclinical Biological Activity Profiling of 3 Amino 8 Hydroxy 2h Chromen 2 One in Non Clinical Models
In Vitro Cellular Assays for Biological Activity
In vitro studies are fundamental for the initial characterization of the biological effects of a new chemical entity. These assays, performed on cells grown in a controlled laboratory environment, provide the first insights into a compound's potential bioactivities.
Antioxidant Potential in Cell-Based Systems
An evaluation of available scientific literature revealed no specific studies assessing the antioxidant potential of 3-Amino-8-hydroxy-2H-chromen-2-one in cell-based systems. Therefore, no data on its capacity to mitigate oxidative stress in cellular models can be presented.
Antioxidant Activity Data
| Assay Type | Cell Line | Outcome |
|---|
Antimicrobial Activity against Bacterial and Fungal Strains
The antimicrobial potential of this compound has been investigated in the context of its activity against bacterial enzymes. Specifically, its effect on the supercoiling activity of E. coli gyrase, a crucial enzyme for bacterial DNA replication, was assessed. In a fragment-based drug design study, this compound was evaluated as a simple aminocoumarin fragment. The study reported that the compound did not cause any detectable inhibition of the enzyme's supercoiling activity, even at high concentrations. uea.ac.uk This suggests a lack of significant activity as a standalone inhibitor of this specific bacterial target. uea.ac.uk
However, the same research noted that when this coumarin (B35378) fragment was chemically linked to a quinolone (ciprofloxacin), the resulting hybrid molecule demonstrated a restoration of activity against DNA gyrase. uea.ac.uk This indicates a potential synergistic role for the this compound scaffold in the context of hybrid antibiotics. uea.ac.uk No data was found regarding its activity against fungal strains.
Antimicrobial Activity Data
| Target Organism/Enzyme | Assay Type | Result |
|---|
Effects on Cancer Cell Lines (e.g., anti-proliferative, cytotoxic, apoptosis induction)
A comprehensive search of scientific databases did not yield any studies that have specifically investigated the effects of this compound on cancer cell lines. Consequently, there is no available data on its anti-proliferative, cytotoxic, or apoptosis-inducing capabilities.
Anticancer Activity Data
| Cell Line | Activity Measured | Outcome |
|---|
Anti-inflammatory Effects in Immune Cell Models
There is currently no published research available that has examined the anti-inflammatory effects of this compound in immune cell models. Therefore, its potential to modulate inflammatory pathways in these systems remains uncharacterized.
Anti-inflammatory Activity Data
| Immune Cell Model | Parameter Measured | Result |
|---|
In Vivo Proof-of-Concept Studies in Animal Models
In vivo studies in animal models are critical for understanding the physiological effects and mechanisms of a compound within a whole living organism.
Pharmacodynamic Marker Evaluation
Based on the available scientific literature, no in vivo proof-of-concept studies have been conducted for this compound. As such, there is no information regarding the evaluation of its pharmacodynamic markers in any animal models.
In Vivo Pharmacodynamic Data
| Animal Model | Biomarker | Finding |
|---|
Target Engagement Assessment
The evaluation of this compound as a standalone agent has been primarily centered on its potential as an antibacterial agent, with a specific focus on the bacterial enzyme DNA gyrase. Research involving this compound as a fragment in the development of novel antibiotics has shed light on its direct interaction with this target.
In vitro assays were conducted to determine the inhibitory activity of this compound against DNA gyrase. Specifically, supercoiling assays were utilized to assess the compound's ability to interfere with the enzyme's function. The results of these studies indicated that simple coumarins, including this compound, did not exhibit inhibitory activity against DNA gyrase. uea.ac.uk
Interestingly, when this compound was chemically linked to a quinolone moiety, such as ciprofloxacin, the resulting hybrid molecule demonstrated a restoration of activity against DNA gyrase. uea.ac.uk This suggests that while the this compound fragment itself does not directly inhibit the enzyme, it may contribute to the binding and activity of a larger hybrid compound. The mechanism of inhibition for the hybrid was identified as cleavage stabilization. uea.ac.uk
The table below summarizes the observed target engagement for this compound in preclinical assessments.
| Target Enzyme | Assay Type | Observation |
| DNA Gyrase | Supercoiling Assay | No inhibition |
General Biological Impact and Histopathological Observations
A thorough review of published scientific literature reveals a notable absence of studies detailing the general biological impact and histopathological observations of this compound in non-clinical models. The primary focus of existing research has been on its synthesis and evaluation as a fragment for antibiotic development, with target engagement assays being the main biological assessment. uea.ac.uk
Consequently, there is no available data at this time regarding the systemic effects, cellular responses, or tissue-level changes in animal models following exposure to this compound. Further preclinical studies would be required to elucidate the broader biological and potential toxicological profile of this compound.
Structure Activity Relationship Sar Studies of 3 Amino 8 Hydroxy 2h Chromen 2 One Derivatives
Systematic Elucidation of the C-3 Amino Group's Contribution to Biological Activity
The amino group at the C-3 position of the chromen-2-one ring is a critical determinant of the molecule's biological profile. Its basicity, nucleophilicity, and ability to form hydrogen bonds allow for diverse interactions with biological macromolecules.
Research Findings:
The introduction of an amino group at the C-3 position has been shown to be a key factor in the biological activities of coumarin (B35378) derivatives. Studies on various 3-aminocoumarins have highlighted their potential as fluorescent probes for acidic environments and for staining yeast vacuolar lumens. nih.gov The mechanism of action often involves the protonation of the amino group under acidic conditions, leading to a "turn-on" fluorescence response. nih.gov This suggests that the C-3 amino group's ability to act as a pH-sensitive switch is a crucial aspect of its function in certain biological applications.
Furthermore, modifications of the C-3 amino group can significantly impact the molecule's inhibitory activity against various enzymes. For instance, in the development of inhibitors for enzymes like monoamine oxidase (MAO), the nature of the substituent on the amino group can influence binding affinity and selectivity.
Impact of C-8 Hydroxyl Group Substitutions on Molecular Recognition and Biological Effects
Research Findings:
The presence and position of hydroxyl groups on the coumarin scaffold are fundamental to their biological effects. Specifically, the hydroxyl group at C-8, often in conjunction with a hydroxyl group at C-7, has been found to be crucial for antioxidant activity. nih.gov The ability of the C-8 hydroxyl group to donate a hydrogen atom is a key feature in its radical scavenging capabilities.
In the context of enzyme inhibition, substitutions at the C-8 position have been explored to enhance selectivity. For example, in the design of carbonic anhydrase inhibitors, modifications at the C-8 position of a related 4-methylumbelliferone (B1674119) scaffold did not significantly affect inhibition of one isoform (hCA XII) but were important for activity against another (hCA IX). nih.govnih.gov This highlights the nuanced role of C-8 substitutions in directing the molecule towards specific biological targets. Studies have shown that introducing a nitrogen-containing group at the C-8 position, which could form an intramolecular hydrogen bond, was unfavorable for Mcl-1 inhibition. nih.gov
| Derivative | Substitution at C-8 | Observed Biological Effect |
| 7,8-dihydroxycoumarin | Hydroxyl | Significant Mcl-1 inhibitory activity. nih.gov |
| 8-substituted 4-methylumbelliferone | Alkylpiperazine and arylpiperazine chains | Inhibition of hCA isoforms IX and XII. nih.govnih.gov |
Role of the Chromen-2-one Core Scaffold and Peripheral Substituents in Activity
The rigid, bicyclic chromen-2-one (coumarin) core provides a foundational structure upon which various functional groups can be appended to modulate biological activity. The interplay between this core and its peripheral substituents is a key focus of SAR studies.
Research Findings:
The coumarin scaffold itself is a privileged structure in medicinal chemistry, known for its broad range of biological activities, including anticancer, antioxidant, and antimicrobial effects. researchgate.netchemmethod.comnih.gov The planarity and aromaticity of the chromen-2-one core are important for intercalation into DNA and for binding to the active sites of various enzymes.
Peripheral substituents at other positions of the coumarin ring also play a significant role. For example, in the context of monoamine oxidase B (MAO-B) inhibition by 3-phenylcoumarin (B1362560) derivatives, substituents on the 3-phenyl ring, as well as on the coumarin core itself (at positions like C-6), were found to be critical for potent inhibition. frontiersin.org The addition of methoxy, hydroxyl, acetoxy, and methyl groups to the 3-arylcoumarin ring can promote the inhibition of MAO-B. researchgate.net Similarly, for Mcl-1 inhibitors, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of a 6,7-dihydroxycoumarin scaffold enhanced inhibitory capacity. nih.gov
Development of SAR Models for Optimized Biological Interactions
To rationalize the observed biological data and to guide the design of more potent and selective compounds, researchers often develop SAR models. These models can range from qualitative observations to sophisticated quantitative structure-activity relationship (QSAR) models.
Research Findings:
For 3-phenylcoumarin-based MAO-B inhibitors, a docking-based SAR analysis was performed to understand the atom-level determinants of inhibition. frontiersin.org This approach helps in visualizing the binding modes of the inhibitors within the enzyme's active site and identifying key interactions.
In another study focused on Mcl-1 inhibitors, a 3D-QSAR model was developed to explore the structural requirements for potent inhibition. nih.gov Such models can provide a deeper understanding of the relationship between the three-dimensional structure of the coumarin derivatives and their inhibitory activity, paving the way for the rational design of new analogs with optimized biological interactions.
Identification of Key Pharmacophore Features
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophore features of 3-Amino-8-hydroxy-2H-chromen-2-one derivatives is crucial for designing new compounds with desired biological activities.
Research Findings:
Based on various SAR studies, a general pharmacophore for biologically active coumarin derivatives can be proposed. This typically includes:
A hydrogen bond donor/acceptor: The C-8 hydroxyl group and the C-3 amino group are prime candidates for this role. The 7-hydroxyl group has also been identified as a key element for selectivity in certain carbonic anhydrase inhibitors. nih.gov
Aromatic/hydrophobic region: The benzopyrone core of the chromen-2-one scaffold provides this feature, which is often crucial for van der Waals interactions within protein binding pockets.
Electron-donating/withdrawing groups: The nature and position of substituents on the coumarin ring can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity. For instance, a catechol group (adjacent hydroxyl groups) was identified as a key constituent for Mcl-1 inhibitory activity. nih.gov
The precise arrangement of these features and their electronic properties are what ultimately determine the specific biological activity of a given derivative.
Theoretical and Research Applications of 3 Amino 8 Hydroxy 2h Chromen 2 One
Utility as a Chemical Probe for Biological Pathway Elucidation
Small molecules that can modulate the activity of specific proteins are invaluable tools for dissecting complex biological systems. nih.govresearchgate.net These "chemical probes" allow for the controlled perturbation of biological pathways, offering insights into their function and role in disease. nih.govmdpi.com The coumarin (B35378) scaffold, to which 3-Amino-8-hydroxy-2H-chromen-2-one belongs, is a well-established framework for the development of such probes, particularly fluorescent probes, due to its favorable photophysical properties. nih.gov
The development of chemical probes often involves the synthesis of a molecule with three key components: a reactive group for covalent labeling, a core structure for binding specificity, and a reporter group for detection. mdpi.com While specific studies detailing the use of this compound as a chemical probe are not extensively documented in the provided results, the inherent characteristics of the aminocoumarin structure suggest its potential in this area. For instance, the amino group can be functionalized to introduce reporter tags or reactive moieties, while the hydroxycoumarin core can be modified to tune binding affinity and selectivity for a target protein.
A general approach to utilizing such a compound as a chemical probe might involve:
Identification of a Biological Target: A protein or enzyme within a specific pathway of interest is chosen.
Probe Design and Synthesis: this compound could be chemically modified to enhance its affinity and selectivity for the target. This might involve the addition of specific functional groups to interact with the protein's binding site.
In Vitro and In Cellulo Validation: The synthesized probe's ability to bind to the target and modulate its activity would be tested in controlled laboratory settings and within living cells. mdpi.com
Pathway Interrogation: By observing the cellular effects of the probe, researchers can gain a deeper understanding of the biological pathway's function and its connections to other cellular processes. nih.gov
Potential as a Privileged Scaffold for Rational Drug Design (pre-discovery stage)
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govnih.gov The chromone (B188151) and coumarin cores are widely recognized as privileged structures in medicinal chemistry. nih.govmdpi.com These scaffolds are found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov
The this compound structure possesses several features that make it an attractive privileged scaffold:
Structural Rigidity: The fused ring system provides a defined three-dimensional shape, which can be advantageous for specific binding to protein targets.
Multiple Points for Diversification: The amino and hydroxy groups, as well as various positions on the aromatic ring, can be readily modified to create a library of diverse compounds. This allows for the systematic exploration of structure-activity relationships (SAR).
Favorable Physicochemical Properties: Coumarin derivatives often exhibit good metabolic stability and other drug-like properties. nih.gov
The process of using this compound as a privileged scaffold in the pre-discovery stage of drug design would typically involve the following steps:
| Step | Description |
| Library Synthesis | A collection of derivatives is synthesized by modifying the core structure of this compound. |
| High-Throughput Screening | The library of compounds is tested against a panel of biological targets to identify "hits"—compounds that show activity against a specific target. |
| Hit-to-Lead Optimization | The initial hits are further modified to improve their potency, selectivity, and pharmacokinetic properties, leading to the development of "lead" compounds. |
| Preclinical Development | The most promising lead compounds undergo further testing to assess their potential as drug candidates. |
Derivatives of similar coumarin structures have shown a wide range of biological activities, highlighting the potential of this scaffold. For example, various hydroxycoumarin derivatives have been investigated for their anticoagulant, antiproliferative, and antioxidant activities. nih.govnih.govthieme-connect.com
Contributions to Chemical Biology and Medicinal Chemistry Methodologies
The synthesis and study of compounds like this compound contribute to the broader fields of chemical biology and medicinal chemistry by advancing synthetic methodologies and providing new tools for biological research. The development of efficient and versatile methods for synthesizing and modifying the coumarin scaffold is an active area of research. nih.govchemmethod.com
For instance, new catalytic methods or reaction conditions developed for the synthesis of this compound and its derivatives can be applied to the creation of other complex heterocyclic compounds. rsc.org These synthetic advancements expand the chemical space that can be explored for new biological activities.
Furthermore, the unique fluorescent properties of many coumarin derivatives make them valuable in the development of new analytical techniques. researchgate.net These can include fluorescent probes for detecting specific ions or molecules, as well as labels for imaging biological structures and processes. acs.org The synthesis of novel aminocoumarins contributes to the library of available fluorophores with a range of spectral properties. nih.gov
Applications in Material Science or Sensor Development (if applicable, non-biological)
While the primary focus of research on this compound and related coumarins has been in the biological sciences, their inherent photophysical properties suggest potential applications in material science and sensor development. The fluorescence of coumarin derivatives is often sensitive to their local environment, such as solvent polarity and pH. researchgate.net This property can be exploited to create chemical sensors.
For example, a material incorporating this compound could potentially be used to detect the presence of certain metal ions or changes in environmental acidity through a measurable change in its fluorescence. The amino and hydroxy groups on the molecule could act as binding sites for the analyte of interest, leading to a conformational change that alters the fluorescent output.
While specific applications of this compound in material science are not detailed in the provided search results, the broader class of coumarin compounds has been explored for use in:
Organic Light-Emitting Diodes (OLEDs): Some coumarin derivatives exhibit electroluminescence and have been investigated as components of OLEDs.
Fluorescent Dyes and Pigments: The strong fluorescence of many coumarins makes them useful as dyes in various applications. nih.gov
Optical Sensors: As mentioned, their environment-sensitive fluorescence makes them candidates for the development of optical sensing technologies.
Further research would be needed to fully explore the potential of this compound in these non-biological applications.
Challenges and Future Research Directions in 3 Amino 8 Hydroxy 2h Chromen 2 One Research
Advancements in Stereoselective Synthesis and Scalability
The synthesis of coumarin (B35378) derivatives has traditionally relied on methods like the Perkin, Pechmann, and Knoevenagel reactions. researchgate.netnih.gov While effective, these classical approaches often grapple with limitations such as harsh reaction conditions, the use of toxic catalysts, and the generation of unwanted byproducts. researchgate.netingentaconnect.com The development of greener synthetic routes, employing methods like microwave-assisted synthesis, ultrasound, and the use of ionic liquids, has sought to mitigate these issues by improving yields, reducing reaction times, and minimizing waste. ingentaconnect.comeurekalert.org
A significant hurdle in the synthesis of complex molecules like 3-Amino-8-hydroxy-2H-chromen-2-one lies in achieving stereoselectivity. The precise three-dimensional arrangement of atoms is often crucial for a compound's biological activity. Future research must focus on developing novel catalytic systems and methodologies that allow for the controlled synthesis of specific stereoisomers. nih.govnih.gov This includes the exploration of biocatalysis, which utilizes enzymes to perform highly specific chemical transformations under mild conditions. nih.gov
Furthermore, the scalability of synthetic processes is a critical factor for the potential translation of a compound from the laboratory to clinical applications. Many current synthetic methods for coumarin derivatives are not readily adaptable to large-scale production. researchgate.net Therefore, a key research direction is the design of robust and efficient synthetic strategies that are both economically viable and environmentally sustainable for producing this compound in larger quantities.
Comprehensive Profiling of Off-Target Interactions
While a compound may be designed to interact with a specific biological target, it can also bind to other, unintended molecules in the body, leading to off-target effects. nih.gov These interactions can be a source of adverse effects or, in some cases, reveal new therapeutic opportunities. For this compound, a thorough understanding of its off-target interaction profile is essential for its development as a safe and effective therapeutic agent.
Computational approaches, such as ligand-based and structure-based methods, have become increasingly valuable in predicting potential off-target interactions. nih.gov These in silico techniques can help to identify proteins that are structurally similar to the intended target or that have binding pockets capable of accommodating the compound. Experimental validation of these predictions through in vitro binding assays is a necessary subsequent step. A comprehensive off-target profile will provide a more complete picture of the compound's pharmacological activity and potential liabilities.
Development of Advanced In Vitro and In Vivo Models
The evaluation of the biological activity of this compound requires robust and relevant experimental models. Traditional two-dimensional (2D) cell cultures have been the workhorse of in vitro studies, but they often fail to replicate the complex microenvironment of tissues in the body. The development and utilization of more sophisticated in vitro models, such as three-dimensional (3D) organoids and spheroids, can provide a more accurate assessment of a compound's efficacy and toxicity.
In vivo studies in animal models are crucial for understanding a compound's behavior in a whole organism. nih.govmdpi.com For this compound, future research should employ a range of animal models that are relevant to the specific diseases being targeted. For instance, in the context of cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate anti-cancer activity. nih.gov Furthermore, the use of invertebrate models, such as C. elegans, can provide initial insights into a compound's toxicity in a living organism. nih.gov
Integration with Omics Technologies for Systems-Level Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study biological systems on a global scale. nih.govresearchgate.net Integrating these technologies into the research of this compound can provide a comprehensive, systems-level understanding of its mechanism of action and its effects on cellular processes.
For example, transcriptomics can reveal changes in gene expression patterns in response to treatment with the compound, while proteomics can identify alterations in protein levels and post-translational modifications. nih.govnih.gov Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism. nih.gov By combining data from these different omics platforms, researchers can construct detailed molecular pathways and networks that are perturbed by this compound, leading to a deeper understanding of its biological effects. nih.gov
Exploration of Novel Biological Activities and Therapeutic Areas (pre-clinical)
The coumarin scaffold is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. daneshyari.comnih.gov While initial research on this compound may have focused on a specific biological activity, it is crucial to explore its potential in other therapeutic areas.
Leveraging Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. nih.govyoutube.com These powerful computational tools can be leveraged in various stages of research on this compound, from initial compound design to the prediction of its biological activities.
Q & A
Basic: What are the recommended synthetic routes for 3-Amino-8-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of chromenone derivatives typically involves cyclization of substituted salicylaldehyde precursors with β-keto esters or acetates. For amino-substituted variants like this compound, aminomethylation reactions using formaldehyde and amines under acidic or basic conditions are effective . For example, hydroxylated isoflavones can be functionalized with amino alcohols (e.g., 2-aminoethanol) via Mannich-type reactions to introduce the amino group. Solvent-free conditions with catalysts like piperidine (as demonstrated for 3-acetyl-8-methoxy-2H-chromen-2-one) may improve yield and reduce side reactions . Optimization should focus on temperature control (80–120°C) and stoichiometric ratios of reactants to minimize byproducts.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks, especially between the amino, hydroxy, and carbonyl groups . For disordered structures, apply restraints to thermal parameters and validate using R-factor convergence (<5%) .
Advanced: How do electronic and steric effects influence the reactivity of this compound in substitution reactions?
Methodological Answer:
The amino group at position 3 acts as an electron-donating group, activating the chromenone core for electrophilic substitution at positions 6 and 7. Conversely, the hydroxy group at position 8 directs nucleophilic attacks via hydrogen bonding. For example, in halogenation or nitration, the amino group enhances electrophilic aromatic substitution (EAS) reactivity, while steric hindrance from substituents (e.g., bulky amines) may limit access to the active site. Computational studies (e.g., AM1 or DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution . Experimental validation via HPLC-MS or 2D NMR (e.g., NOESY) is recommended to confirm product structures .
Advanced: What challenges arise in resolving hydrogen-bonding networks in this compound crystals, and how can they be addressed?
Methodological Answer:
Hydrogen-bonding patterns in chromenones are complex due to competing interactions between -NH₂, -OH, and carbonyl groups. Challenges include:
- Disorder in H-bond donors/acceptors : Use high-resolution (<1.0 Å) X-ray data to refine anisotropic displacement parameters .
- Polymorphism : Screen crystallization solvents (e.g., DMF/water vs. ethanol) to isolate stable polymorphs .
- Validation : Apply graph-set analysis (as per Etter’s rules) to categorize H-bond motifs (e.g., chains, rings) and compare with similar structures in the Cambridge Structural Database . SHELXL’s TWIN and BASF commands can model twinned crystals, common in polar solvents .
Advanced: How can bioactivity studies for this compound be designed to account for conflicting data in antioxidant or antimicrobial assays?
Methodological Answer:
Contradictions in bioactivity data often stem from:
- Assay variability : Standardize protocols (e.g., DPPH vs. ABTS for antioxidants) and include positive controls (e.g., ascorbic acid) .
- Solubility effects : Use co-solvents (e.g., DMSO/PBS) to ensure compound dissolution without cytotoxicity .
- Structure-activity relationships (SAR) : Compare derivatives (e.g., nitro- or methoxy-substituted chromenones) to isolate the amino-hydroxy moiety’s contribution . For antimicrobial studies, validate via time-kill assays and check for membrane disruption using fluorescence microscopy .
Advanced: What statistical and theoretical frameworks are suitable for resolving contradictions in structure-property relationships of chromenone derivatives?
Methodological Answer:
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity/spectral data .
- Bayesian inference : Model conflicting data (e.g., antioxidant vs. pro-oxidant effects) by incorporating prior distributions from analogous compounds .
- Resource-based theories : Adapt frameworks like Conservation of Resources (COR) to interpret mechanistic trade-offs (e.g., antioxidant activity vs. photodegradation) . Iterative hypothesis testing (e.g., synthesizing targeted analogs) can resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
